molecular formula C20H17Cl2NO3 B3717395 2-{[(3,5-Dichlorophenyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione

2-{[(3,5-Dichlorophenyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione

Cat. No.: B3717395
M. Wt: 390.3 g/mol
InChI Key: UDVBZSDNCAVOQU-UHFFFAOYSA-N
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Description

2-{[(3,5-Dichlorophenyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C13H11Cl2NO2 It is known for its unique structure, which includes a cyclohexane ring substituted with dichlorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,5-Dichlorophenyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione typically involves the reaction of 3,5-dichloroaniline with a suitable cyclohexanedione derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{[(3,5-Dichlorophenyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-{[(3,5-Dichlorophenyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(3,5-Dichlorophenyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3,5-Dichlorophenyl)amino]methylidene}-1,3-cyclohexanedione
  • 2-{[(3,5-Dichlorophenyl)amino]methylidene}-5-(4-chlorophenyl)cyclohexane-1,3-dione

Uniqueness

2-{[(3,5-Dichlorophenyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione is unique due to the presence of both dichlorophenyl and methoxyphenyl groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

2-[(3,5-dichlorophenyl)iminomethyl]-3-hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO3/c1-26-17-4-2-12(3-5-17)13-6-19(24)18(20(25)7-13)11-23-16-9-14(21)8-15(22)10-16/h2-5,8-11,13,24H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVBZSDNCAVOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NC3=CC(=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(3,5-Dichlorophenyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione
Reactant of Route 2
2-{[(3,5-Dichlorophenyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione
Reactant of Route 3
2-{[(3,5-Dichlorophenyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione
Reactant of Route 4
2-{[(3,5-Dichlorophenyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione
Reactant of Route 5
2-{[(3,5-Dichlorophenyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione
Reactant of Route 6
2-{[(3,5-Dichlorophenyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione

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